
4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one
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Overview
Description
4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one, also known as this compound, is a useful research compound. Its molecular formula is C10H10FNO3 and its molecular weight is 211.19 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Ethoxy-7-fluoro-1,4-benzoxazin-3-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of benzoxazinone derivatives typically involves cyclization of substituted anthranilic acid derivatives or condensation reactions. For 4-ethoxy-7-fluoro analogs, a plausible route involves:
Fluorination : Introduce fluorine at the 7-position via electrophilic substitution or directed ortho-metalation.
Ethoxy Group Incorporation : Alkylation of a hydroxyl precursor (e.g., 4-hydroxy intermediate) using ethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF).
Cyclization : Use reagents like phosphoryl chloride (POCl₃) or acetic anhydride to form the benzoxazinone ring .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Adjust solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy :
- ¹H NMR : Identify ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and fluorine-induced deshielding in aromatic protons.
- ¹³C NMR : Confirm carbonyl (C=O, δ ~160–170 ppm) and quaternary carbons.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns consistent with fluorine.
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles to confirm the benzoxazinone core and substituent positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer: Contradictions often arise from tautomerism, impurities, or solvent effects. Strategies include:
- Variable Temperature NMR : Probe tautomeric equilibria (e.g., keto-enol forms) by analyzing peak splitting at different temperatures.
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm coupling networks, especially for fluorine-proton interactions.
- Control Experiments : Synthesize and characterize intermediates (e.g., 7-fluoro precursor) to isolate spectral contributions .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
- Fluorine’s electron-withdrawing effect lowers HOMO energy, directing electrophiles to the 7-position.
- Ethoxy groups increase electron density at the 4-position, favoring nucleophilic attacks.
- MD Simulations : Study solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states) .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound in biological systems?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or fluoro with chloro) to assess pharmacological effects.
- In Vitro Assays : Test analogs against target enzymes/receptors (e.g., GABAₐ for benzodiazepine-like activity) using fluorescence polarization or SPR.
- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft’s Eₛ) with bioactivity .
Q. Data Contradiction and Validation
Q. How should discrepancies in reported biological activity for this compound be addressed?
Methodological Answer:
- Reproducibility Checks : Replicate assays under identical conditions (pH, temperature, cell lines).
- Purity Validation : Re-purify the compound via preparative HPLC and re-test.
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent residues) .
Q. Experimental Design Considerations
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., HCl gas from cyclization).
- Waste Disposal : Quench reactive intermediates (e.g., ethylating agents) with isopropanol before disposal .
Properties
CAS No. |
141953-40-4 |
---|---|
Molecular Formula |
C10H10FNO3 |
Molecular Weight |
211.19 g/mol |
IUPAC Name |
4-ethoxy-7-fluoro-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H10FNO3/c1-2-15-12-8-4-3-7(11)5-9(8)14-6-10(12)13/h3-5H,2,6H2,1H3 |
InChI Key |
NTUCAXMKGHXTPE-UHFFFAOYSA-N |
SMILES |
CCON1C(=O)COC2=C1C=CC(=C2)F |
Canonical SMILES |
CCON1C(=O)COC2=C1C=CC(=C2)F |
Synonyms |
2H-1,4-Benzoxazin-3(4H)-one,4-ethoxy-7-fluoro-(9CI) |
Origin of Product |
United States |
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